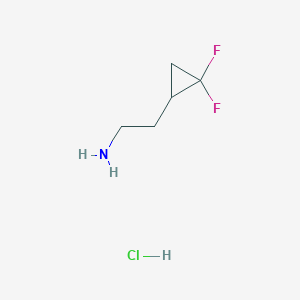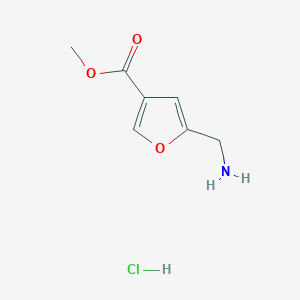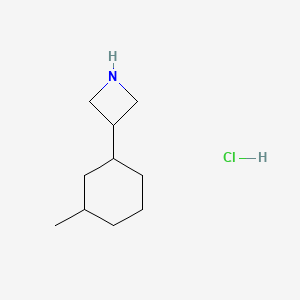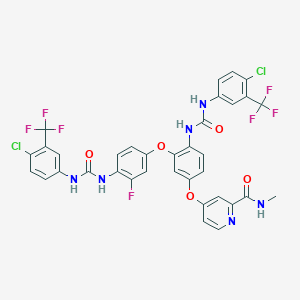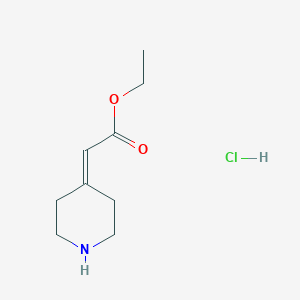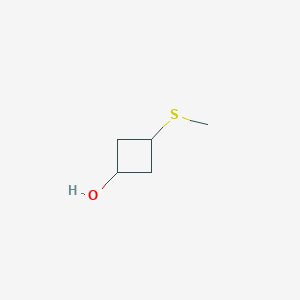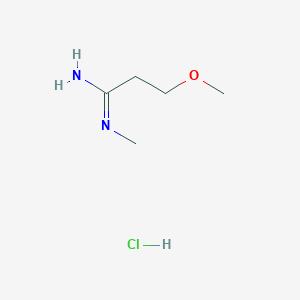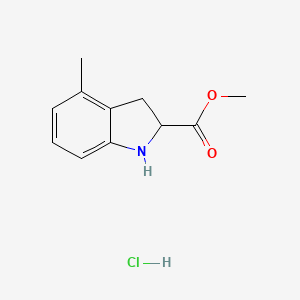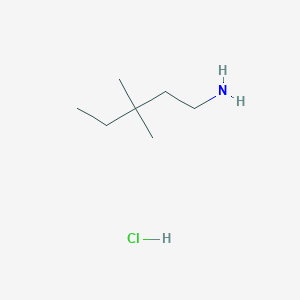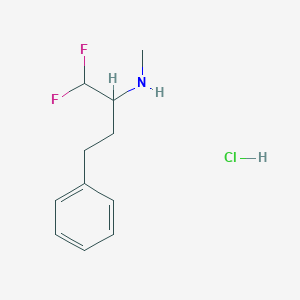
(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride
説明
“(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 2044723-13-7 . It has a molecular weight of 235.7 . The IUPAC name for this compound is 1,1-difluoro-N-methyl-4-phenylbutan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15F2N.ClH/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the carbon ©, hydrogen (H), nitrogen (N), and fluorine (F) atoms, as well as the chloride ion (Cl^-).Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .科学的研究の応用
Tetrazole-Containing Derivatives of 4-Amino-3-Phenylbutanoic Acid
This study explores the synthesis of tetrazole-containing derivatives from 4-amino-3-phenylbutanoic acid, showcasing the chemical versatility of amino and carboxy terminal groups. Such derivatives could have implications in pharmaceutical development and materials science due to the unique properties of tetrazoles (Putis, Shuvalova, & Ostrovskii, 2008).
Synthesis of Spiroborate Esters
The synthesis of spiroborate esters from 1,2-aminoalcohols highlights a methodology that could be applicable for the development of chiral catalysts or materials. This research emphasizes the importance of novel synthetic routes for creating complex molecular architectures (Stepanenko, Huang, Ortiz-Marciales, & Hughes, 2011).
Synthesis and Characterization of Fluorous Amines
This research involves the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines, which are used for the resolution of racemic acids. Such compounds are valuable in the field of chiral separation and highlight the role of fluorinated compounds in enhancing the efficiency of chemical processes (Szabó et al., 2006).
Carbocyclization Reactions of Difluorinated Compounds
This study demonstrates carbocyclization reactions of terminally difluorinated alkenyl compounds, leading to the synthesis of fluorocyclopentene derivatives. Such reactions are significant for the synthesis of fluorinated organic molecules, which have applications in medicinal chemistry and materials science (Saito et al., 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
1,1-difluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIPKCHXUPLPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC1=CC=CC=C1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



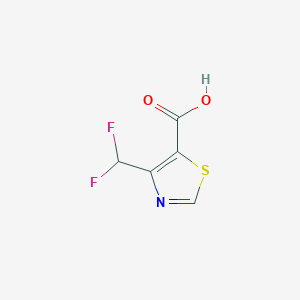
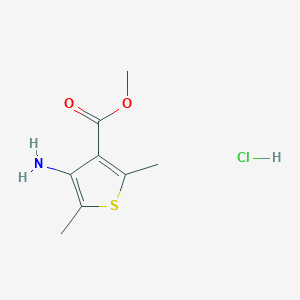
![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)
![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)

